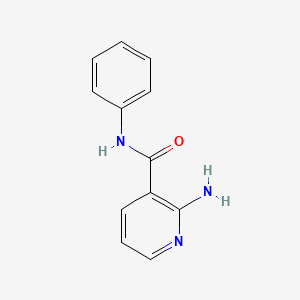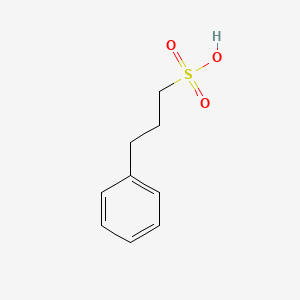
3-Phenylpropane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpropane-1-sulfonic acid is an organic compound with the molecular formula C9H12O3S. It is a sulfonic acid derivative of phenylpropane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the first carbon of the propane chain, which is in turn connected to a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropane-1-sulfonic acid typically involves the sulfonation of phenylpropane derivatives. One common method is the reaction of phenylpropane with sulfur trioxide (SO3) in the presence of fuming sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 3-Phenylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of sulfonates.
Reduction: Conversion to other functional groups.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3-Phenylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 3-Phenylpropane-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can participate in various chemical reactions, including ion exchange, hydrogen bonding, and π-π interactions. These interactions enable the compound to exert its effects in different applications, such as catalysis and biochemical assays.
類似化合物との比較
Toluene-4-sulfonic acid: Another sulfonic acid derivative with similar properties but different structural features.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Benzene sulfonic acid: A sulfonic acid derivative of benzene with distinct chemical behavior.
Uniqueness: 3-Phenylpropane-1-sulfonic acid is unique due to its specific structural arrangement, which combines the properties of both the phenyl group and the sulfonic acid group. This combination allows for diverse applications and reactivity patterns that are distinct from other sulfonic acid derivatives.
特性
CAS番号 |
50437-50-8 |
|---|---|
分子式 |
C9H12O3S |
分子量 |
200.26 g/mol |
IUPAC名 |
3-phenylpropane-1-sulfonic acid |
InChI |
InChI=1S/C9H12O3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,10,11,12) |
InChIキー |
FERGWWFGBNJVCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


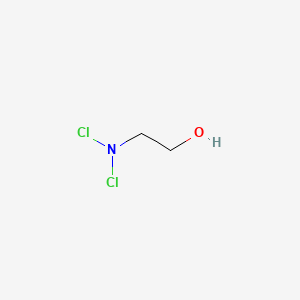
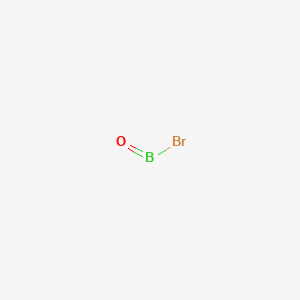
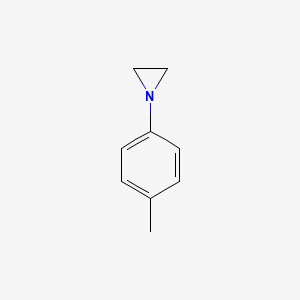
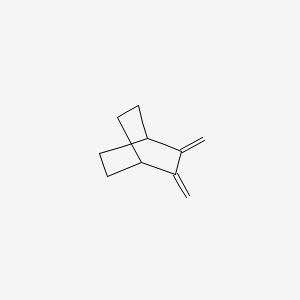
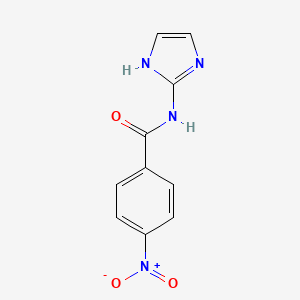
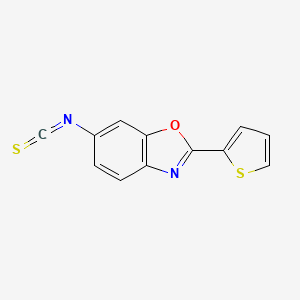
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
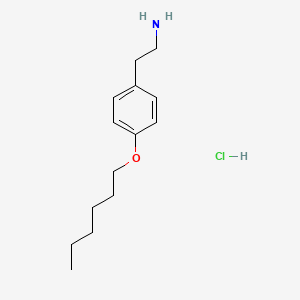
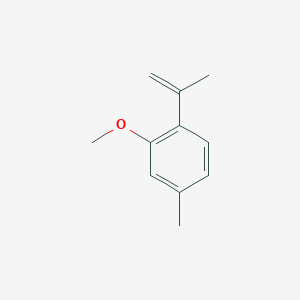


![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
